molecular formula C7H7Br2NO3S B2889572 2,5-Dibromo-4-methoxybenzenesulfonamide CAS No. 2230800-25-4

2,5-Dibromo-4-methoxybenzenesulfonamide

Cat. No.: B2889572
CAS No.: 2230800-25-4
M. Wt: 345.01
InChI Key: CNCHCCWZKHCGEV-UHFFFAOYSA-N
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Description

2,5-Dibromo-4-methoxybenzenesulfonamide is an organic compound with the molecular formula C7H7Br2NO3S It is a derivative of benzene, featuring bromine, methoxy, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-4-methoxybenzenesulfonamide typically involves the bromination of 4-methoxybenzenesulfonamide. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the 2 and 5 positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-4-methoxybenzene-1-sulfonamide
  • 2,5-Dibromo-4-methoxybenzenesulfonyl chloride
  • 1,4-Benzenedisulfonic acid, 2,5-dibromo-

Uniqueness

2,5-Dibromo-4-methoxybenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,5-dibromo-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NO3S/c1-13-6-2-5(9)7(3-4(6)8)14(10,11)12/h2-3H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCHCCWZKHCGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)S(=O)(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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